(5Z)-5-(3-fluorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(3-fluorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a fluorobenzylidene group, a pyridinylpiperidinyl moiety, and a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-fluorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the fluorobenzylidene group and the pyridinylpiperidinyl moiety. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-fluorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone core to thiazolidine.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5Z)-5-(3-fluorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-fluorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A compound with a similar thiazolidinone core.
Uniqueness
(5Z)-5-(3-fluorobenzylidene)-3-{2-oxo-2-[2-(pyridin-3-yl)piperidin-1-yl]ethyl}-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a fluorobenzylidene group, a pyridinylpiperidinyl moiety, and a thiazolidinone core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C22H20FN3O2S2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(5Z)-5-[(3-fluorophenyl)methylidene]-3-[2-oxo-2-(2-pyridin-3-ylpiperidin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H20FN3O2S2/c23-17-7-3-5-15(11-17)12-19-21(28)26(22(29)30-19)14-20(27)25-10-2-1-8-18(25)16-6-4-9-24-13-16/h3-7,9,11-13,18H,1-2,8,10,14H2/b19-12- |
InChI Key |
WNZTTXMNTGEIAJ-UNOMPAQXSA-N |
Isomeric SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)CN3C(=O)/C(=C/C4=CC(=CC=C4)F)/SC3=S |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)CN3C(=O)C(=CC4=CC(=CC=C4)F)SC3=S |
Origin of Product |
United States |
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